2-((2-chloro-6-fluorobenzyl)thio)-3-(3-(2-oxopyrrolidin-1-yl)propyl)quinazolin-4(3H)-one
Description
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Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O2S/c23-17-7-3-8-18(24)16(17)14-30-22-25-19-9-2-1-6-15(19)21(29)27(22)13-5-12-26-11-4-10-20(26)28/h1-3,6-9H,4-5,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWXABBQASKYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-chloro-6-fluorobenzyl)thio)-3-(3-(2-oxopyrrolidin-1-yl)propyl)quinazolin-4(3H)-one is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies that highlight its efficacy against different biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 385.91 g/mol. The structure features a quinazolinone core, which is known for its diverse biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.91 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
Anticancer Properties
Recent studies have indicated that compounds similar to quinazolinones exhibit significant anticancer properties, particularly through their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, a related compound demonstrated effective inhibition of the EGFR (epidermal growth factor receptor), which is often overexpressed in various cancers .
Antiviral Activity
Research has shown that quinazolinone derivatives can also possess antiviral properties. The compound's structural components suggest potential activity against HIV and other viruses by inhibiting reverse transcriptase enzymes . In vitro studies have reported that similar compounds exhibit low nanomolar activity against HIV strains, indicating a promising therapeutic avenue.
The biological activity of this compound is likely attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The quinazolinone scaffold is known for its ability to inhibit kinases, which play crucial roles in cell signaling pathways.
- Enzyme Interaction : The thioether group may enhance binding affinity to target enzymes, thereby increasing the compound's efficacy.
- Cellular Uptake : The presence of the pyrrolidine moiety suggests improved cellular permeability, potentially leading to enhanced bioavailability.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of quinazolinones were tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .
Study 2: Antiviral Activity Against HIV
In another research article focusing on antiviral activity, derivatives similar to the compound were evaluated for their effectiveness against HIV-1. The results indicated that compounds with a similar structure exhibited significant inhibition of viral replication at concentrations as low as 10 nM .
Q & A
Basic: What synthetic strategies are recommended for synthesizing 2-((2-chloro-6-fluorobenzyl)thio)-3-(3-(2-oxopyrrolidin-1-yl)propyl)quinazolin-4(3H)-one, and how can reaction conditions be optimized?
Answer:
A common approach involves multi-step reactions starting with chlorobenzaldehyde derivatives and methyl thioacetate to form the quinazolinone core, followed by functionalization with a 2-oxopyrrolidine-propyl group. Key optimizations include:
- Temperature control : Maintain 70–80°C during coupling reactions to balance reactivity and side-product formation .
- Catalysts : Use heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) to improve regioselectivity in thioether formation .
- Solvent systems : PEG-400 enhances solubility and reduces byproducts in nucleophilic substitution steps .
- Purification : Monitor reaction progress via TLC and employ recrystallization (e.g., aqueous acetic acid) for high-purity isolation .
Basic: What analytical techniques are critical for confirming the structural integrity and purity of this quinazolinone derivative?
Answer:
- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms bond angles/distances, as demonstrated for analogous quinazolinones .
- Spectroscopy :
- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity >98% .
Advanced: How can structural data (e.g., X-ray crystallography) elucidate the binding mechanism of this compound to targets like PqsR?
Answer:
- Co-crystallization : Soak the compound with purified PqsR ligand-binding domain (LBD) and collect diffraction data (resolution ≤2.0 Å) to map interactions (e.g., hydrogen bonds with Ser152 or hydrophobic contacts with Leu207) .
- Docking studies : Refine crystallographic models using software like AutoDock Vina to predict binding affinities (ΔG ≤ -9 kcal/mol) and validate with mutagenesis assays .
- SAR correlation : Compare with analogues (e.g., 6-chloro-3-((2-hexylthiazol-4-yl)methyl)quinazolin-4(3H)-one) to identify critical substituents for activity .
Advanced: How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives across studies?
Answer:
- Assay standardization : Replicate experiments under identical conditions (e.g., bacterial strain: P. aeruginosa PAO1, [compound] = 10 µM) to isolate variables .
- Orthogonal validation : Pair enzymatic assays (e.g., enoyl-ACP reductase inhibition) with cellular models (e.g., pyocyanin suppression) to confirm target engagement .
- Purity verification : Use LC-MS to exclude batch-to-batch impurities (e.g., residual thiourea byproducts) that may skew results .
Advanced: What computational methods support the rational design of quinazolinone derivatives with enhanced target selectivity?
Answer:
- Pharmacophore modeling : Map essential features (e.g., hydrophobic thioether, hydrogen-bond acceptor at C4-ketone) using Schrödinger Phase .
- MD simulations : Run 100-ns trajectories to assess compound stability in the PqsR LBD binding pocket (RMSD ≤2.0 Å) .
- ADMET prediction : Use SwissADME to optimize logP (2.5–3.5) and reduce hepatotoxicity risks (e.g., CYP3A4 inhibition <50%) .
Basic: How can researchers troubleshoot low yields in the final hydrogenation step of the synthesis?
Answer:
- Catalyst screening : Test Pd/C (5% w/w) vs. Raney Ni under H₂ (1–3 atm) to improve reduction efficiency .
- Temperature modulation : Lower reaction temps (25–40°C) minimize over-reduction of the quinazolinone core .
- Solvent polarity : Switch from THF to ethanol/water (4:1) to enhance substrate solubility .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- Transcriptomics : RNA-seq of treated P. aeruginosa profiles downregulated virulence genes (e.g., phzM, pqsABCDE) .
- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate interacting proteins from cell lysates .
- Resistance studies : Serial passage experiments detect mutations in pqsR or efflux pumps (e.g., mexAB-oprM), confirming target relevance .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis (esp. thiol-containing steps) to limit inhalation risks .
- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
